Benzphetamine HCl

Übersicht

Beschreibung

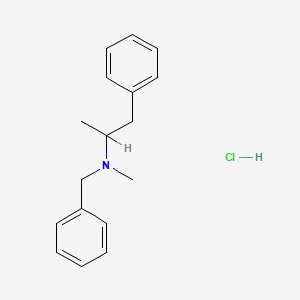

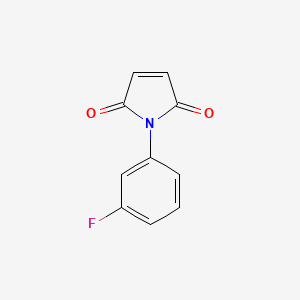

Benzphetamine hydrochloride is a sympathomimetic amine with pharmacologic activity similar to the amphetamine class of compounds . It is used in the management of exogenous obesity as a short-term adjunct in a regimen of weight reduction based on caloric restriction . It is a white crystalline powder readily soluble in water and 95% ethanol .

Synthesis Analysis

Benzphetamine can be synthesized using a high-performance liquid chromatography method . A process for the preparation of highly pure crystalline benzphetamine hydrochloride has also been disclosed, utilizing ethyl acetate in association with an organic modifier such as ethanol, methanol, isopropanol, and n-butanol .Molecular Structure Analysis

The molecular formula of Benzphetamine hydrochloride is C17H22ClN . Its average mass is 275.816 Da and its monoisotopic mass is 275.144073 Da .Chemical Reactions Analysis

Benzphetamine can be analyzed using a high-performance liquid chromatography, tandem mass spectrometry (HPLC-MS/MS) method . The relationship between benzphetamine concentration to peak area ratio (drug/internal standard) was established over the range of 0.050 to 100 ng/mL .Physical And Chemical Properties Analysis

Benzphetamine hydrochloride is a white crystalline powder readily soluble in water and 95% ethanol .Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Metabolic Profile :

- Benzphetamine is a prodrug for d-amphetamine and d-methamphetamine, with a study revealing its potential utility as a medication for cocaine use disorder treatment. The study evaluated the pharmacokinetic-pharmacodynamic profile of benzphetamine in rhesus monkeys, comparing its effects to those of cocaine and d-amphetamine (Banks, Snyder, Fennell, & Negus, 2017).

Synthesis and Impurity Profiling :

- An efficient, scalable process for the commercial manufacturing of benzphetamine hydrochloride is disclosed, emphasizing the importance of controlling impurities for pharmaceutical applications (Pramanik, Bapat, Chaudhari, Kulkarni, Kolla, Sompalli, Tripathy, & Gurjar, 2014).

Application in Corrosion Inhibition :

- A study on spirocyclopropane derivatives, which include compounds structurally related to benzphetamine, has shown effective inhibition of mild steel corrosion in acidic media. This highlights a potential application of benzphetamine-related compounds in corrosion protection (Chafiq, Chaouiki, Lgaz, Salghi, Bhaskar, Marzouki, Bhat, Ali, Khan, & Chung, 2020).

Pyrolysis Studies :

- Research into the pyrolysis of dimethylamphetamine, a compound related to benzphetamine, provides insights into the chemical transformations and potential toxicological implications when subjected to high temperatures. This is relevant for understanding the stability and safety of benzphetamine under various conditions (Sato, Hida, & Nagase, 2001).

Wirkmechanismus

Safety and Hazards

Benzphetamine can be toxic if swallowed, in contact with skin, or if inhaled . It is suspected of damaging fertility or the unborn child . It may cause serious side effects such as shortness of breath, chest pain, confusion or irritability, unusual thoughts or behavior, or dangerously high blood pressure .

Eigenschaften

IUPAC Name |

N-benzyl-N-methyl-1-phenylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N.ClH/c1-15(13-16-9-5-3-6-10-16)18(2)14-17-11-7-4-8-12-17;/h3-12,15H,13-14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANFSNXAXVLRZCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)N(C)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70908004 | |

| Record name | N-Benzyl-N-methyl-1-phenylpropan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70908004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,alpha-dimethyl-N-(phenylmethyl)benzeneethanamine hydrochloride | |

CAS RN |

1027-30-1, 5411-22-3 | |

| Record name | Benzeneethanamine, N,alpha-dimethyl-N-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001027301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inapetyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10937 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyl-N-methyl-1-phenylpropan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70908004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3-Dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4-oxide](/img/structure/B1618228.png)

![Benzoic acid, 4-[1-[[[5-[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]-](/img/structure/B1618232.png)